1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-Benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a benzimidazole moiety. The benzimidazole ring is substituted with a 2-chloro-6-fluorobenzyl group, while the pyrrolidinone nitrogen is benzylated.
Properties
IUPAC Name |
1-benzyl-4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O/c26-20-9-6-10-21(27)19(20)16-30-23-12-5-4-11-22(23)28-25(30)18-13-24(31)29(15-18)14-17-7-2-1-3-8-17/h1-12,18H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOYKNAJYTEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance:
- Alkaline conditions enhance absorption. Heat may degrade the compound. Co-administration with other CNS depressants can potentiate sedation.
Remember, this compound’s intricate dance with the GABA-A receptor orchestrates its therapeutic effects. 🌟
Biological Activity
1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure contains a pyrrolidinone ring, a benzimidazole moiety, and a chloro-fluorobenzyl group, which contribute to its unique biological properties.
The biological activity of 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate receptor activity and enzyme functions, influencing critical pathways involved in cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, the compound demonstrated potent cytotoxicity against human prostate cancer cell lines with IC50 values in the micromolar range. A study highlighted its effectiveness against the OVXF 899 and PXF 1752 cell lines, showing IC50 values of 2.76 µM and 9.27 µM, respectively .
Mechanisms of Anticancer Action
The anticancer effects are thought to result from several mechanisms:
- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, characterized by increased levels of p53 expression and activation of caspase pathways .
- Inhibition of Kinases : The compound may act as a kinesin spindle protein (KSP) inhibitor, which is crucial for mitosis, thereby preventing cancer cell proliferation .
Comparative Biological Activity
To better understand the efficacy of 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, it is useful to compare it with similar compounds:
| Compound | IC50 (µM) | Target Activity |
|---|---|---|
| Compound A | 5.0 | Prostate Cancer |
| Compound B | 8.0 | Breast Cancer |
| 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | 2.76 - 9.27 | Prostate Cancer |
This table illustrates that the compound exhibits superior activity compared to some other derivatives tested against similar cancer types.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A comprehensive study evaluated various derivatives of benzimidazole and their effects on tumor cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles .
- Mechanistic Insights : Another investigation utilized molecular docking studies to elucidate how this compound interacts with specific receptors involved in cancer signaling pathways. The findings suggested strong hydrophobic interactions with amino acid residues critical for receptor activation .
- In Vivo Studies : Preliminary in vivo studies are ongoing to assess the therapeutic potential and safety profile of this compound in animal models, aiming to translate these findings into clinical applications.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the benzimidazole and pyrrolidine structures. For example, derivatives of pyrrole have shown significant activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain pyrrole derivatives exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than those of standard antibiotics like vancomycin .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Pyrrole Derivative A | 0.125 | MRSA |
| Pyrrole Derivative B | 0.5 | MSSA |
| 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | TBD | TBD |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies focusing on similar benzimidazole derivatives suggest that they can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells and inhibit proliferation .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a potential role in cancer therapy.
Neurological Disorders
The structural characteristics of 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may also lend themselves to applications in treating neurological disorders. Compounds with similar frameworks have been explored for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .
Table 2: Neurological Applications of Related Compounds
| Compound Name | Target Condition | Mechanism of Action |
|---|---|---|
| Compound X | Alzheimer's Disease | Acetylcholinesterase inhibition |
| Compound Y | Parkinson's Disease | Dopamine receptor modulation |
| 1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | TBD | TBD |
Comparison with Similar Compounds
Structural and Functional Differences
- Halogenation Patterns : The 2-chloro-6-fluorobenzyl group in the target compound contrasts with the 3,5-dichloro-2-hydroxyphenyl group in ’s cytotoxic analog. The latter’s hydroxyl group may improve solubility but reduce lipophilicity compared to the target’s fluorinated benzyl .
- Core Heterocycles : Pyrrolidin-2-one (target) vs. chalcone () or pyrazolo-pyrimidine () cores influence conformational flexibility and target selectivity. Chalcones, for instance, exhibit trans-configuration-dependent activity .
ADME Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
